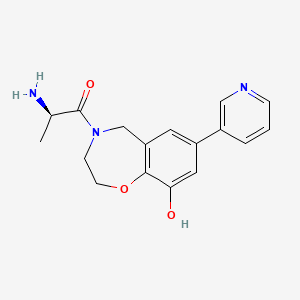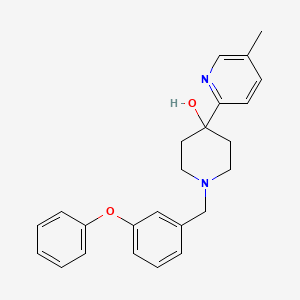
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CDU is a potent inhibitor of plant growth and has been used to study the physiological and biochemical effects of plant growth regulators.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell growth and proliferation. Inhibition of DHODH by N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea leads to a depletion of pyrimidine nucleotides, resulting in a cessation of cell growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of plant roots and shoots, reduces chlorophyll content, and alters the expression of genes involved in plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea also affects the metabolism of carbohydrates and amino acids in plants.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is its potency as a plant growth inhibitor, making it a useful tool for studying plant growth and development. However, N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also toxic to animals and humans, and caution must be taken when handling the compound. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also relatively expensive and may not be readily available in some research settings.
Future Directions
For N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea research include the development of analogs with improved potency and selectivity, as well as potential applications in weed control and disease treatment.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is synthesized by reacting 5-chloro-2-pyridinylamine with 2,4-dimethoxyphenyl isocyanate in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea as a white crystalline solid with a melting point of 169-171°C.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been widely used in scientific research to investigate the physiological and biochemical effects of plant growth regulators. It has been shown to inhibit the growth of various plant species, making it a useful tool for studying plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has also been used to study the effects of plant hormones such as auxins and cytokinins on plant growth and development.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-4-5-11(12(7-10)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJXLKAGLVNDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)

![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![5-chloro-4-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5305193.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5305206.png)
![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)
![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5305268.png)